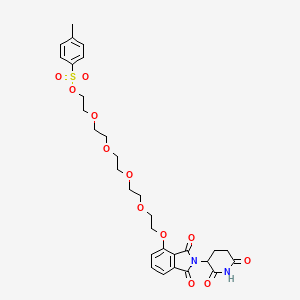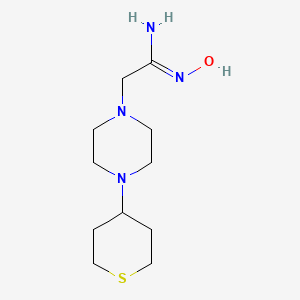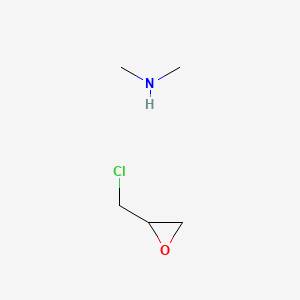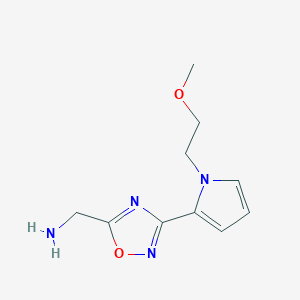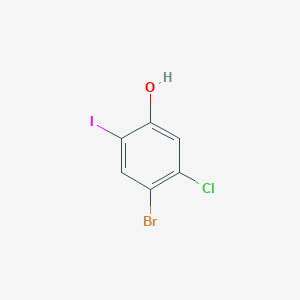
4-Bromo-5-chloro-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-iodophenol: is an organic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-iodophenol typically involves multi-step reactions starting from simpler phenolic compounds. One common method is the halogenation of phenol derivatives through electrophilic aromatic substitution. For instance, starting with 2-iodophenol, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chloro-2-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phenols or anilines.
Oxidation and Reduction: Formation of quinones or alkylated phenols.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-5-chloro-2-iodophenol is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be used in the development of pharmaceuticals or as a probe in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for specific applications requiring halogenated phenols .
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-2-iodophenol in chemical reactions involves the interaction of its halogen atoms and hydroxyl group with various reagents. In nucleophilic aromatic substitution, the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack, leading to the formation of substitution products . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
4-Iodophenol: Lacks the bromine and chlorine atoms, making it less reactive in certain substitution reactions.
4-Bromo-2-chlorophenol:
2-Bromo-4-chlorophenol: Similar structure but different positioning of halogen atoms, leading to different chemical properties.
Uniqueness: 4-Bromo-5-chloro-2-iodophenol’s combination of bromine, chlorine, and iodine atoms on a single phenol ring makes it unique.
Propiedades
Fórmula molecular |
C6H3BrClIO |
|---|---|
Peso molecular |
333.35 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
Clave InChI |
CWNNLQBGDQXNCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


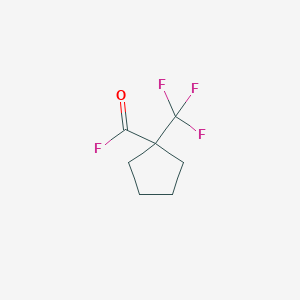
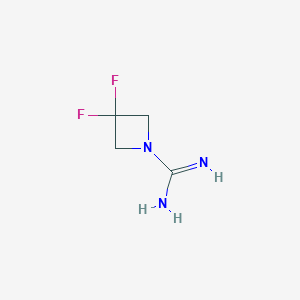
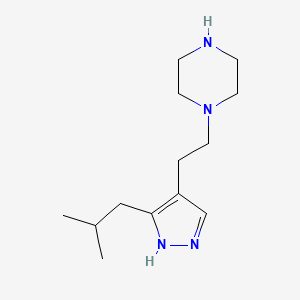
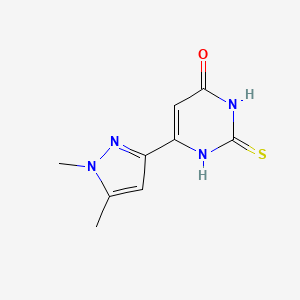
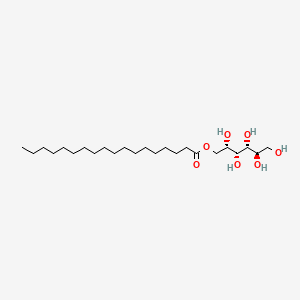
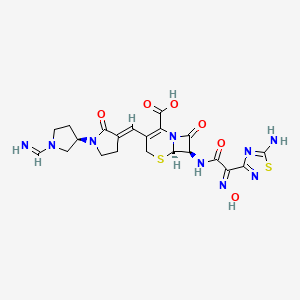
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
